molecular formula C8H14N2S B3023327 N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine CAS No. 886505-88-0

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Cat. No.: B3023327
CAS No.: 886505-88-0
M. Wt: 170.28 g/mol
InChI Key: BFIRMUXOKKNHBK-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

The compound N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, also known as Isopropyl-(4-methyl-thiazol-2-ylmethyl)-amine, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can inhibit the biosynthesis of prostaglandins, affecting the inflammatory response .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine typically involves the reaction of 4-methyl-1,3-thiazole with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)9-4-8-10-7(3)5-11-8/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIRMUXOKKNHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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